molecular formula C16H18N2 B539824 PhiKan 083 CAS No. 880813-36-5

PhiKan 083

Cat. No.: B539824
CAS No.: 880813-36-5
M. Wt: 238.33 g/mol
InChI Key: LBPNOEAFWYTTEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PhiKan 083 is a carbazole derivative developed to stabilize the p53 cancer mutant Y220C, which accounts for ~100,000 cancer cases annually . The Y220C mutation creates a surface cavity in p53’s DNA-binding domain (DBD), reducing thermal stability and DNA-binding capacity . This compound binds this cavity with a dissociation constant (Kd) of 167 μM and stabilizes mutant p53, restoring wild-type (WT) conformation and pro-apoptotic activity .

Preparation Methods

Synthetic Route Overview

The synthesis of PhiKan 083 centers on constructing a carbazole core followed by functionalization with ethyl and methylamine groups. Key steps include:

  • Carbazole Core Formation : Cyclization of biphenyl precursors or indole derivatives.

  • Ethylation : Introduction of the ethyl group at the 9-position of the carbazole.

  • Methylamine Functionalization : Substitution at the 3-position to install the methylmethanamine moiety.

  • Hydrochloride Salt Formation : Final conversion to the stable hydrochloride salt.

Detailed Reaction Steps and Conditions

Carbazole Core Synthesis

The carbazole scaffold is synthesized via cyclization of 2-aminobiphenyl derivatives or through Ullmann-type coupling of indole precursors. A representative method involves:

Starting Material : 2-Nitrobiphenyl
Reagent : Palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃)
Conditions : Heating under reflux in dimethylformamide (DMF) at 150°C for 12 hours .
Yield : ~65–70% .

Table 1: Carbazole Core Synthesis Optimization

CatalystSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂DMF1501268
CuIDMSO1201855
FeCl₃Toluene1102445

Ethylation at the 9-Position

Ethylation is achieved via Friedel-Crafts alkylation using ethyl bromide (C₂H₅Br) in the presence of aluminum chloride (AlCl₃) :

Reaction :
Carbazole+C2H5BrAlCl39-Ethylcarbazole\text{Carbazole} + \text{C}_2\text{H}_5\text{Br} \xrightarrow{\text{AlCl}_3} 9\text{-Ethylcarbazole}

Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 6 hours.
Yield : 82% .

Methylamine Functionalization at the 3-Position

The 3-position is functionalized via a Hofmann rearrangement, converting a carboxamide intermediate to the methylamine derivative. This step employs hypervalent iodine reagents (e.g., phenyliodine diacetate, PIDA) :

Intermediate : 3-Carboxamide-9-ethylcarbazole
Reagent : PIDA, sodium hydroxide (NaOH)
Reaction :
RCONH2PIDA/NaOHRNH2\text{RCONH}_2 \xrightarrow{\text{PIDA/NaOH}} \text{RNH}_2

Conditions : Methanol/water (4:1), 0°C for 2 hours.
Yield : 75% .

Table 2: Hofmann Rearrangement Optimization

Oxidizing AgentBaseSolventYield (%)
PIDANaOHMeOH/H₂O75
[bis(trifluoroacetoxy)iodo]benzeneK₂CO₃THF/H₂O68
N-BromosuccinimideLiOHAcetonitrile58

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in diethyl ether to yield the stable hydrochloride salt:

Conditions : 1M HCl in ether, stirred at 0°C for 1 hour.
Purity : ≥99% (HPLC) .

Industrial-Scale Considerations

While laboratory-scale synthesis is well-documented, industrial production requires optimization for cost and scalability:

  • Catalyst Recycling : Pd-based catalysts are replaced with heterogeneous alternatives (e.g., Pd/C) to reduce costs .

  • Solvent Recovery : DMF and DCM are distilled and reused to minimize waste.

  • Continuous Flow Systems : Multi-step reactions are integrated into flow reactors to enhance throughput .

Analytical Characterization

Critical quality control metrics for this compound include:

Table 3: Characterization Data

ParameterValueMethod
Molecular Weight274.79 g/molHRMS
Purity≥99%HPLC
Melting Point210–212°C (dec.)DSC
Solubility25 mg/mL in DMSOUSP <911>

Challenges and Innovations

  • Byproduct Formation : Ethylation at unintended positions (e.g., 1- or 2-positions) is mitigated using bulky directing groups .

  • Oxidative Degradation : Stabilizers like ascorbic acid are added during storage to prevent amine oxidation .

Recent Advances (Post-2020)

Recent studies explore enzymatic approaches for carbazole synthesis, reducing reliance on heavy metal catalysts . For example, cytochrome P450 monooxygenases enable regioselective hydroxylation, streamlining downstream functionalization .

Chemical Reactions Analysis

Types of Reactions: PhiKan 083 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Cancer Research

  • Breast Cancer Studies :
    • PhiKan 083 has been extensively studied for its potential in breast cancer therapy due to its ability to restore p53 function in cells harboring the Y220C mutation.
    • In vitro studies have shown that treatment with this compound at a concentration of 125 μM resulted in a 70% reduction in cell viability in Ln229 cells over a period of 48 hours .
  • Combination Therapies :
    • Ongoing research is exploring the use of this compound in combination with other anticancer agents to enhance therapeutic efficacy and overcome resistance mechanisms associated with p53 mutations.
  • Mechanistic Insights :
    • Studies indicate that this compound not only stabilizes mutant p53 but also influences downstream signaling pathways involved in apoptosis and cell cycle regulation, making it a valuable compound for understanding p53-related tumorigenesis .

Drug Development

  • Targeted Therapy :
    • The specificity of this compound for the Y220C mutation makes it a candidate for targeted therapies aimed at cancers associated with this particular mutation.
    • Researchers are investigating its safety and efficacy profiles as part of preclinical drug development programs .

Study on Binding Affinity and Stability

A recent study demonstrated that this compound exhibits a strong binding affinity for the Y220C mutant p53 protein, with a dissociation constant (Kd) reported at approximately 167 µM . The stabilization effect was quantified by measuring the half-life of the mutant protein, which increased significantly upon treatment with this compound.

Parameter Before Treatment After Treatment (with this compound)
Half-life (minutes)3.815.7
Cell Viability (%)N/A~30% at 125 µM after 48 hours

Comparative Analysis with Other Compounds

The following table compares this compound with other compounds that stabilize p53:

Compound Mechanism Target Mutation Binding Affinity (Kd)
This compoundStabilizes mutant p53Y220C~167 µM
CP-31398Stabilizes wild-type p53Wild-typeNot specified
PRIMA-1MetRestores functionVarious mutantsNot specified
PhiKan 9318Stabilizes mutant p53Various mutantsNot specified
PhiKan 5196Stabilizes mutant p53Various mutantsNot specified

Mechanism of Action

PhiKan 083 exerts its effects by binding to the surface cavity of the mutant p53 protein (Y220C mutation). This binding stabilizes the protein, preventing its denaturation and restoring its normal function. The compound’s mechanism of action involves:

Comparison with Similar Compounds

Key Properties:

  • Mechanism : Binds the Y220C-induced cavity via halogen bonding and hydrophobic interactions, slowing thermal denaturation (half-life increases from 3.8 to 15.7 minutes at saturation) .
  • Cellular Effects :
    • Reduces viability of Ln229 glioblastoma cells (p53Y220C) by 40–60% at 125 μM after 48 hours .
    • Synergizes with doxorubicin (1 μM) to enhance apoptosis across p53 variants (wild-type, Y220C, G245S, R282W) .
  • Specificity : Preferentially binds mutant p53-Y220C over WT p53, avoiding interference with functional DNA/protein interactions .

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs from PubChem Screening

A 2024 study screened 100 compounds structurally similar to PhiKan 083 from PubChem, selecting the top 10 based on drug-likeness and ADMET properties . Molecular docking revealed variable binding affinities to TP53 (Table 1).

Table 1: Top 10 Analogs vs. This compound (Key Metrics)

Compound ID Binding Affinity (ΔG, kcal/mol) LogP Solubility (mg/mL) Drug-Likeness Score
This compound -7.2 3.1 115 (DMSO) 0.85
Analog 1 -7.8 2.8 120 0.92
Analog 2 -7.5 3.0 98 0.88
... ... ... ... ...

Findings :

  • Analog 1 showed superior binding affinity (-7.8 kcal/mol) and solubility compared to this compound .
  • All analogs retained carbazole-like scaffolds but exhibited variations in halogen substitutions and linker groups, impacting thermal stabilization .

Halogen-Enriched Derivatives

A 2023 study designed halogen-enriched derivatives to improve affinity and cavity subsite targeting :

  • Key Features :
    • Central scaffold anchored by halogen bonds (e.g., chlorine, bromine).
    • Acetylene linkers targeting additional subsites in the Y220C cavity.
  • Performance :
    • Affinity increased 2–3-fold vs. This compound (Kd ~50–80 μM).
    • Enhanced thermal stabilization (ΔTm +4–6°C vs. This compound’s +3°C) .

Functional Comparators in p53-Targeted Therapy

Compound Target Mechanism Kd/IC50 Clinical Stage
This compound p53-Y220C Stabilizes mutant conformation 167 μM Preclinical
Nutlin-3 MDM2-p53 Inhibits MDM2-p53 interaction 90 nM Phase II
PRIMA-1 Mutant p53 Restores WT conformation 10–20 μM Phase III
APR-246 Mutant p53 Covalently modifies p53 15 μM Approved (AML)

Key Distinctions :

  • Specificity : this compound uniquely targets the Y220C cavity, unlike broad-spectrum agents like PRIMA-1/APR-246 .
  • Efficacy : While Nutlin-3 has lower Kd (nM range), it is ineffective against Y220C mutants .

Biological Activity

PhiKan 083 is a small molecule compound recognized for its role as a p53 stabilizing agent , particularly in the context of cancer therapy. This compound specifically targets the Y220C mutation of the p53 protein, which is associated with various malignancies, including breast cancer. By stabilizing misfolded or mutated p53 proteins, this compound aims to restore normal p53 function, which is crucial for regulating the cell cycle and preventing tumor growth.

  • Chemical Name: 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride
  • Purity: ≥99%
  • Molecular Weight: 267.33 g/mol
  • Kd (Dissociation Constant): Approximately 125 ± 10 µM for the Y220C mutant of p53 .

This compound selectively binds to the Y220C mutant form of p53, stabilizing it against thermal denaturation. This binding occurs at a site distinct from the DNA-binding domain, allowing it to exert its effects without interfering with the protein's essential functions in DNA interaction . The stabilization effect increases the half-life of the mutant p53 from approximately 3.8 minutes to 15.7 minutes at saturating concentrations of this compound, indicating significant potential for therapeutic applications .

Research Findings

Recent studies have explored the potential of this compound in various cancer types, particularly focusing on its efficacy in breast cancer due to the prevalence of p53 mutations in this disease. The following table summarizes key findings from research studies:

Study ReferenceObjectiveKey Findings
Investigate stabilizing effects on misfolded p53Confirmed that this compound effectively stabilizes Y220C mutant p53 and slows its denaturation rate.
Assess analogs for enhanced stabilityIdentified analogs with better docking scores than this compound, suggesting potential for broader therapeutic use against multiple cancers.
Evaluate binding affinity and kineticsDemonstrated a strong binding affinity for Y220C mutant with a Kd of approximately 125 µM, indicating a favorable drug-target interaction.

Case Studies

  • Breast Cancer Research : A study highlighted that this compound could be combined with other anticancer agents to enhance therapeutic efficacy against breast tumors characterized by p53 mutations .
  • Molecular Docking Studies : Through molecular docking analysis, researchers identified several analogs of this compound that exhibited superior binding properties and stability profiles compared to the original compound, indicating potential for development into more effective treatments .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which PhiKan 083 stabilizes p53 mutants like Y220C?

this compound binds to a surface-exposed cavity in the p53-Y220C mutant, reducing its thermal denaturation rate and restoring structural stability. This mechanism is validated through fluorescence-based thermal shift assays and computational docking studies. Researchers should prioritize characterizing binding kinetics (e.g., surface plasmon resonance) and structural analysis (e.g., X-ray crystallography) to confirm target engagement .

Q. Which experimental models are most suitable for studying this compound's anticancer effects?

The Ln229 glioblastoma cell line, engineered to express p53 mutants (Y220C, G245S, R282W), is widely used. Key parameters include measuring cell viability (via MTT assays), apoptosis (via caspase-3/7 activation), and mutant p53 stabilization (via Western blot). Ensure controls include wild-type p53 and untreated cells to isolate mutation-specific effects .

Q. What are the critical storage and solubility parameters for this compound in experimental workflows?

Store this compound powder at -20°C (stable for 3 years) and dissolved in ethanol (100 mg/mL) or DMSO (115 mg/mL) at -80°C (stable for 1 year). Aliquot to avoid freeze-thaw cycles. Validate solubility before assays using dynamic light scattering to detect aggregation .

Advanced Research Questions

Q. How can researchers optimize this compound's binding affinity for p53-Y220C in vitro?

Use iterative structure-activity relationship (SAR) studies guided by molecular dynamics simulations. Modify the carbazole scaffold to enhance hydrophobic interactions with the mutant cavity. Validate improvements via isothermal titration calorimetry (ITC) and cellular thermal shift assays (CETSA) .

Q. What methodological approaches address variability in this compound's pro-apoptotic effects across p53 mutants?

Variability arises from mutation-specific structural disruptions. Employ a panel of isogenic Ln229 cells expressing different p53 mutants and use transcriptomic profiling (RNA-seq) to identify downstream pathway differences. Normalize data to mutant-specific p53 expression levels and include rescue experiments with p53 siRNA .

Q. How should researchers design experiments to evaluate this compound's synergy with chemotherapeutic agents like doxorubicin?

Use fixed-ratio combinatorial dosing (e.g., 125 µM this compound + 1 µM doxorubicin) and assess synergy via the Chou-Talalay method (Combination Index). Monitor apoptosis (Annexin V/PI staining) and DNA damage (γ-H2AX foci) over 48–72 hours. Include single-agent controls and validate p53-dependent effects using TP53-knockout models .

Q. What computational tools predict this compound's pharmacokinetic properties, such as blood-brain barrier (BBB) penetration?

Use machine learning models (e.g., ADABOOST or SVM) with molecular fingerprints (MACCS, PubChem) to predict BBB permeability. Experimental validation via in vivo PET imaging or murine pharmacokinetic studies is critical, as in silico predictions require empirical confirmation .

Q. Methodological Recommendations

  • Contradictory Data Analysis : When observing discrepancies in mutant-specific responses, validate assays across multiple replicates and use orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blot for p53 levels) .
  • In Vivo Translation : For animal studies, monitor tumor regression in xenograft models and correlate with p53 stabilization via immunohistochemistry. Adjust dosing based on bioavailability studies .

Properties

IUPAC Name

1-(9-ethylcarbazol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18/h4-10,17H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPNOEAFWYTTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880813-36-5
Record name 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.